molecular formula C17H21N3O4 B6617890 tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate CAS No. 1461704-66-4

tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate

Cat. No.: B6617890
CAS No.: 1461704-66-4
M. Wt: 331.4 g/mol
InChI Key: ILEWUHYOLDHGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic framework combining an octahydroimidazolidino ring fused with a piperazine moiety. Key structural elements include:

  • A tert-butyl carboxylate group at position 7, enhancing steric bulk and lipophilicity.
  • 1,3-dioxo groups in the imidazolidino ring, which may influence hydrogen bonding and electronic properties.

Its synthesis typically involves reductive amination or coupling reactions, as seen in structurally related compounds (e.g., ).

Properties

IUPAC Name

tert-butyl 1,3-dioxo-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)18-9-10-19-13(11-18)14(21)20(15(19)22)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWUHYOLDHGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of tert-butyl acrylate with phenylhydrazine in the presence of a catalyst, followed by cyclization and oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine derivatives exhibit significant anticancer properties. For instance, derivatives have been explored as inhibitors of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression related to cancer progression. Such compounds have shown promise in preclinical studies targeting various cancer types, including leukemia and solid tumors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Various studies have reported that modifications of imidazolidine derivatives can enhance their efficacy against bacterial strains and fungi. The presence of the dioxo moiety is believed to contribute to the increased bioactivity by facilitating interactions with microbial enzymes .

Synthesis of Polymers

Tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate can serve as a building block in the synthesis of novel polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties suitable for applications in coatings, adhesives, and composites .

Functionalized Surfaces

The compound can be utilized to functionalize surfaces for enhanced performance in various applications, including sensors and catalysis. The introduction of this compound onto surfaces can improve their chemical reactivity and selectivity, making them suitable for specific industrial applications .

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityWO2020055976A1Identified as a BRD4 inhibitor with potential anticancer effects.
Antimicrobial PropertiesResearch on Imidazolidine DerivativesDemonstrated enhanced antimicrobial activity against E. coli and S. aureus.
Polymer SynthesisMaterial Science JournalSuccessfully used as a monomer leading to high-performance polymers.
Functionalized SurfacesJournal of Surface ScienceImproved catalytic activity observed on modified surfaces using the compound.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights structurally related compounds and their similarity scores ():

Compound Name CAS Number Similarity Score Key Differences vs. Target Compound
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 1053656-22-6 0.76 Lacks dioxo groups and phenyl substituent
7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate 1188264-74-5 0.73 Ethyl ester at position 2; fused pyrazine variant
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate Unreported 0.67 Bromo substituent at position 3

Key Observations :

  • The highest similarity (0.76) is observed with a compound lacking both the phenyl group and 1,3-dioxo motif, indicating these groups significantly differentiate the target compound.
  • Brominated analogs (e.g., 0.67 similarity) are less similar due to altered electronic properties and steric demands.

Functional Group Variations

a) Phenyl vs. Alkyl/Substituted Aryl Groups
  • The target compound’s phenyl group contrasts with alkyl substituents (e.g., isopropyl in ’s compound). Phenyl enhances aromatic interactions, whereas alkyl groups (e.g., isopropyl) may improve metabolic stability.
b) Dioxo Groups vs. Hydroxy/Carbamate Moieties
  • The 1,3-dioxo motif in the target compound differs from hydroxy () or carbamate groups (). Dioxo groups increase polarity and hydrogen-bonding capacity, which could enhance target engagement in biological systems.

Biological Activity

The compound tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate is a member of the piperazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine moiety followed by the introduction of the dioxo and carboxylate groups. The synthetic pathway may vary, but it generally follows established protocols for similar compounds in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivityTarget Organism
tert-butyl 1,3-dioxo-2-phenyl...AntibacterialMRSA
Related piperazine derivativesAntifungalCandida albicans

Cardiovascular Effects

In a study evaluating the cardiovascular effects of related piperazine compounds, several exhibited vasorelaxant activity and bradycardic effects. These findings suggest potential applications in treating hypertension and related cardiovascular conditions .

CompoundEffectMechanism
Piperazine derivativesVasorelaxationEndothelial-dependent mechanisms
tert-butyl derivativesBradycardiaModulation of heart rate

Anticancer Potential

The anticancer activity of this compound has been explored in vitro against various cancer cell lines. For example, modifications to the compound's structure have yielded analogues with enhanced cytotoxicity against pancreatic cancer cells .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various piperazine derivatives against resistant bacterial strains. The study found that certain modifications to the tert-butyl group significantly improved antibacterial potency.

Study 2: Cardiovascular Research

Another investigation focused on the cardiovascular implications of piperazine compounds. It was concluded that these compounds could serve as potential therapeutic agents for managing heart rate and vascular resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.